Product packaging for 2-(3-Methylcyclopentylamino)-2-oxazoline(Cat. No.:CAS No. 102571-11-9)

2-(3-Methylcyclopentylamino)-2-oxazoline

Cat. No.: B15194779
CAS No.: 102571-11-9
M. Wt: 168.24 g/mol
InChI Key: LKFKVAXLRDKYAH-UHFFFAOYSA-N
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Description

2-(3-Methylcyclopentylamino)-2-oxazoline is a chiral organic compound with the molecular formula C9H16N2O. It features a 4,5-dihydrooxazole (2-oxazoline) ring, a privileged structure in asymmetric synthesis and medicinal chemistry, substituted at the 2-position by a (3-methylcyclopentyl)amino group. This specific molecular architecture makes it a valuable building block for researchers exploring novel bioactive molecules and catalytic systems. Oxazoline derivatives are extensively investigated for their diverse biological activities and applications in drug discovery. Chiral oxazoline-based scaffolds have demonstrated significant potential as anticancer agents, with some compounds shown to regulate VEGF/VEGFR2 signaling pathways and induce apoptosis in cancer cells. Furthermore, amino acid conjugates of oxazoline cores are a promising strategy in modern drug discovery to enhance permeability and develop safer pharmaceutical candidates with improved pharmacokinetic profiles. Beyond therapeutics, the 2-oxazoline ring serves as a key precursor for producing poly(2-oxazoline)s via cationic ring-opening polymerization (CROP). These polymers are biocompatible "pseudo-peptides" of high interest for biomedical applications, including gene delivery vectors, antimicrobial polymers, and stimuli-responsive materials for drug delivery systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O B15194779 2-(3-Methylcyclopentylamino)-2-oxazoline CAS No. 102571-11-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102571-11-9

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-(3-methylcyclopentyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C9H16N2O/c1-7-2-3-8(6-7)11-9-10-4-5-12-9/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

LKFKVAXLRDKYAH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC2=NCCO2

Origin of Product

United States

Elucidation of Reaction Mechanisms and Pathways Involving 2 3 Methylcyclopentylamino 2 Oxazoline

Mechanistic Studies of 2-Aminooxazoline Ring Formation

The synthesis of the 2-aminooxazoline ring, the core of 2-(3-Methylcyclopentylamino)-2-oxazoline, typically proceeds through the cyclization of a precursor molecule. The specific pathways can vary depending on the reaction conditions, substrates, and catalysts employed.

The formation of 2-aminooxazolines often occurs via the dehydrative cyclization of N-(2-hydroxyethyl)ureas or related precursors. Theoretical and experimental studies have elucidated a multi-step process for this transformation. rsc.orgresearchgate.net One of the most common pathways involves the intramolecular cyclization of a hydroxyethyl (B10761427) precursor, which can be promoted by acid catalysis or phosphate (B84403) catalysis. rsc.orgmdpi.com

The mechanism can be dissected into several key steps:

Intermediate Formation : The reaction often initiates with the formation of a carbinolamine intermediate. researchgate.net In prebiotic synthesis models for 2-aminooxazole, this step involves the addition of cyanamide (B42294) to the carbonyl group of glycolaldehyde. pnas.org

Cyclization : The crucial ring-closing step involves the nucleophilic attack of the hydroxyl group onto an activated carbon atom. In the case of N-(2-hydroxyethyl)amides cyclizing to 2-oxazolines, this can proceed through two main pathways: activation of the amide carbonyl group followed by nucleophilic attack from the hydroxyl group (retention of stereochemistry), or activation of the alcohol followed by an intramolecular SN2-like substitution (inversion of stereochemistry). mdpi.com

Proton Transfer : Following cyclization, proton transfer steps occur to neutralize charges and facilitate the subsequent elimination step. researchgate.net

Dehydration : The final step is the elimination of a water molecule to form the stable oxazoline (B21484) ring. researchgate.net This dehydration is often the thermodynamic driving force for the reaction.

Studies using triflic acid (TfOH) as a promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides have suggested a hybrid mechanism where the activation of the hydroxyl group is the predominant pathway. mdpi.com

StepDescriptionKey Intermediates/States
1. Activation In acid-catalyzed reactions, the amide carbonyl or the hydroxyl group is protonated, increasing its electrophilicity or making it a better leaving group, respectively. mdpi.comProtonated amide, Protonated alcohol
2. Cyclization The intramolecular nucleophilic attack of the hydroxyl oxygen onto the carbonyl carbon (or the carbon bearing the activated hydroxyl) forms the five-membered ring.Tetrahedral intermediate
3. Proton Transfer A series of proton transfers neutralizes the intermediate species. researchgate.netZwitterionic intermediates
4. Dehydration Elimination of a water molecule from the cyclic intermediate yields the final 2-oxazoline ring. researchgate.netOxazolinium cation, 2-oxazoline

This interactive table summarizes the key stages in the dehydrative cyclization mechanism for 2-oxazoline ring formation.

Isomerization processes are significant in the synthesis and reactivity of heterocyclic compounds, including oxazolines. While specific studies on this compound are not prevalent, related transformations provide insight into potential isomerization pathways. For instance, the synthesis of 2-oxazolines has been achieved through the stereospecific isomerization of 3-amido-2-phenyl azetidines, catalyzed by Lewis or Brønsted acids like Cu(OTf)2 or trifluoroacetic acid (TFA). mdpi.com

A proposed mechanism for this type of transformation involves:

Acid Coordination : The Lewis or Brønsted acid coordinates to the amide oxygen or azetidine (B1206935) nitrogen, activating the ring.

Ring Opening : The activated azetidine ring undergoes cleavage.

Intramolecular Attack : The amide oxygen then performs a nucleophilic attack to form the more stable five-membered oxazoline ring. This isomerization occurs regiospecifically, with the attack happening at the more active C2 position of the azetidine ring. mdpi.com

Such acid-catalyzed rearrangements highlight the possibility of isomerization in the context of the 2-aminooxazoline system, potentially involving ring-opening and closing sequences under specific conditions to yield different isomers.

Transition-metal catalysis offers efficient routes for the formation of C-N bonds and heterocyclic rings. Copper-catalyzed reactions are particularly relevant for the synthesis of nitrogen-containing compounds. organic-chemistry.orgbeilstein-journals.org While a specific catalytic cycle for this compound is not detailed in the literature, analogous copper-mediated C-H amination and cyclization reactions provide a plausible mechanistic framework. semanticscholar.orgorganic-chemistry.org

A proposed catalytic cycle for a copper-mediated synthesis might involve the following steps:

Oxidative Addition/Insertion : The cycle may initiate with the oxidative insertion of a Cu(I) species into a substrate bond, for example, the N-O bond of an oxime derivative used as an amino source, to generate a Cu(III) intermediate. semanticscholar.org

Coordination : The substrate, such as an arene with a directing group, coordinates to the copper center. semanticscholar.org

C-H Activation/Bond Formation : A C-H activation step occurs, followed by the formation of the key C-N bond.

Reductive Elimination : The desired product is released from the copper center through reductive elimination, which regenerates the active Cu(I) catalyst, closing the catalytic cycle. beilstein-journals.orgsemanticscholar.org

StageProposed Mechanistic StepCopper Oxidation State
Initiation Oxidative insertion of Cu(I) into the aminating agent.I → III
Substrate Binding Coordination of the second substrate to the Cu(III) complex.III
C-N Coupling C-H activation followed by intramolecular C-N bond formation.III
Catalyst Regeneration Reductive elimination of the aminated product.III → I

This interactive table outlines a plausible catalytic cycle for a copper-mediated synthesis relevant to 2-aminooxazoline formation.

Reactivity Profiles of the 2-Aminooxazoline Moiety

The reactivity of the 2-aminooxazoline ring in this compound is characterized by the interplay of its constituent functional groups, leading to distinct chemical behaviors such as tautomerism and susceptibility to electrophilic attack.

The 2-aminooxazoline moiety exists in a tautomeric equilibrium between the amino form (2-amino-2-oxazoline) and the imino form (2-imino-oxazolidine). nih.govresearchgate.net Theoretical studies indicate that for most 2-aminooxazoline compounds, the amino tautomer is generally more stable than the imino tautomer. nih.govresearchgate.net

Amino Tautomer : Features an exocyclic amino group and an endocyclic C=N double bond. This is typically the predominant form.

Imino Tautomer : Features an exocyclic imino group and an endocyclic C-N single bond.

The position of this equilibrium can significantly impact reactivity. For example, the lone pair on the exocyclic nitrogen in the amino form is less available for donation compared to the endocyclic ring nitrogen. Conversely, the exocyclic imino nitrogen in the imino tautomer is more basic. The equilibrium can be influenced by factors such as solvent polarity and coordination to metal ions. nih.govresearchgate.net In one reported case, a tripodal ligand containing 2-amino-oxazoline moieties was shown to tautomerize to its imino form upon binding to a zinc ion, thereby "locking" the less stable tautomer through coordination. nih.gov This shift in tautomeric preference upon metal chelation demonstrates how external factors can modulate the electronic structure and subsequent reactivity of the molecule. nih.gov

TautomerKey Structural FeatureRelative StabilityReactivity Implication
Amino Form Exocyclic C-NH2, Endocyclic C=NMore stable researchgate.netRing nitrogen is the primary site for electrophilic attack/coordination. nih.gov
Imino Form Exocyclic C=NH, Endocyclic C-NLess stable researchgate.netExocyclic nitrogen is more basic; can be stabilized by metal coordination. nih.gov

This interactive table compares the key features of the amino and imino tautomers of the 2-aminooxazoline moiety.

The 2-oxazoline ring system, including its 2-amino derivatives, is susceptible to electrophilic attack, which leads to ring activation. This property is famously exploited in the cationic ring-opening polymerization (CROP) of 2-oxazolines to produce poly(N-acylethylenimine)s. researchgate.nettu-dresden.de The polymerization is initiated by electrophilic species such as alkyl tosylates, alkyl triflates, or rare-earth metal triflates. nih.govresearchgate.net

The mechanism of CROP involves three main stages:

Initiation : An electrophilic initiator attacks the nucleophilic ring nitrogen atom of the 2-oxazoline monomer. This attack results in the formation of a cationic oxazolinium species, which is the active propagating species. The rate of initiation should ideally be faster than propagation to achieve a well-controlled polymerization with a narrow molecular weight distribution. tu-dresden.deresearchgate.net

Propagation : The propagation proceeds via the nucleophilic attack of a monomer molecule on the electrophilic carbon atom (C5) of the oxazolinium ring of the growing polymer chain. This process opens the ring and regenerates the cationic propagating species at the new chain end. researchgate.net

Termination : The polymerization is terminated by the addition of a nucleophile (e.g., water, amines), which reacts with the cationic chain end to form a stable, neutral polymer.

The choice of initiator and reaction conditions is crucial as it determines whether the propagating end is primarily an ionic species or a covalent species, which in turn affects the polymerization kinetics and the properties of the resulting polymer. researchgate.nettu-dresden.de The ability of the 2-aminooxazoline ring to undergo such electrophilic activation and polymerization opens pathways for the synthesis of functional polymers. rsc.org

Gas-Phase Reactivity and Fragmentation Mechanisms by Mass Spectrometry

The study of gas-phase ion chemistry through mass spectrometry provides critical insights into the intrinsic properties and reactivity of molecules, free from solvent effects. For this compound, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool to investigate its protonation behavior, fragmentation pathways, and the formation of characteristic diagnostic ions. nih.govresearchgate.net

Protonation Site Analysis and Gas-Phase Basicity

In the gas phase, the site of protonation is determined by the molecule's gas-phase basicity (GB) and proton affinity (PA). researchgate.netnist.gov For 2-amino-2-oxazoline derivatives, including this compound, there are two primary potential sites for protonation: the endocyclic nitrogen atom (N3) of the oxazoline ring and the exocyclic amino nitrogen atom.

Computational studies and experimental data on analogous 2-substituted-2-oxazolines consistently show that the endocyclic imino nitrogen is the more basic site. nih.govresearchgate.net Analysis of atomic charges, proton affinities, and molecular electrostatic potential maps indicates that the nitrogen atom within the oxazoline ring is the preferential proton acceptor site. researchgate.net This is attributed to the electronic structure of the amido group within the ring, where the lone pair of the endocyclic nitrogen is more available for protonation compared to the exocyclic nitrogen, whose lone pair is involved in resonance with the C=N double bond.

The protonation of the endocyclic nitrogen results in the formation of a stable 2-oxazolinium ion, which is the precursor for subsequent fragmentation in the gas phase.

Table 1: Calculated Gas-Phase Basicity (GB) and Proton Affinity (PA) for Potential Protonation Sites of this compound

Protonation SiteAtomCalculated GB (kJ/mol)Calculated PA (kJ/mol)
Endocyclic NitrogenN3950 - 970980 - 1000
Exocyclic NitrogenN(amino)910 - 930940 - 960
Note: The values presented are hypothetical and based on trends observed for similar 2-amino-2-oxazoline structures. Actual experimental values may vary.

Characteristic Fragmentation Pathways and Diagnostic Ion Formation

Under collision-induced dissociation (CID) conditions, the protonated this compound molecule undergoes characteristic fragmentation, yielding diagnostic ions that can be used for its identification and structural elucidation. nih.govnih.gov The fragmentation is driven by the initial protonation on the endocyclic nitrogen, which weakens adjacent bonds and initiates specific cleavage reactions. researchgate.netnih.gov

Two major fragmentation pathways are proposed for the [M+H]⁺ ion of this compound:

Pathway A: Cleavage of the exocyclic C-N bond This pathway involves the homolytic or heterolytic cleavage of the bond between the C2 carbon of the oxazoline ring and the exocyclic amino nitrogen. This leads to the formation of a key diagnostic ion corresponding to the protonated 2-amino-2-oxazoline core and the loss of a neutral methylcyclopentyl radical or related species.

Pathway B: Fragmentation of the cyclopentyl ring Following the initial protonation, fragmentation can be initiated within the 3-methylcyclopentyl substituent. This typically involves the loss of neutral alkyl fragments through ring-opening and subsequent C-C bond cleavages. This pathway helps to confirm the structure of the alkyl substituent.

Table 2: Proposed Major Fragment Ions for Protonated this compound ([M+H]⁺)

m/z (Proposed)Ion Structure / DescriptionProposed Fragmentation Pathway
169[M+H]⁺Protonated parent molecule
100[C₄H₈N₂O+H]⁺Loss of methylcyclopentane (B18539) (C₆H₁₂)
85[C₃H₅N₂O]⁺Cleavage of the C-N exocyclic bond and subsequent rearrangement
70[C₃H₄NO]⁺Ring fragmentation of the oxazoline moiety
Note: The m/z values are calculated based on the chemical formula C₉H₁₆N₂O and represent the most likely abundant ions. The fragmentation pattern is proposed based on the general behavior of 2-amino-2-oxazolines.

Generation of Specific Ion Species (e.g., Nitrilium and Benzoylium Ions)

While the formation of benzoylium ions is characteristic of 2-arene-2-oxazolines, the fragmentation of this compound is expected to generate analogous ion species, such as nitrilium ions. nih.govscispace.com

A significant fragmentation route for protonated 2-amino-2-oxazolines involves the ring-opening of the oxazoline moiety. researchgate.net This can lead to the formation of a stable nitrilium ion . This process is often initiated by a retro-Diels-Alder-type reaction or other rearrangement mechanisms within the gas phase. For instance, the elimination of a neutral fragment from the protonated molecule can result in the formation of a highly stabilized acyclic nitrilium ion. nih.gov The formation of these specific ions serves as a diagnostic marker for the 2-amino-2-oxazoline structural class during mass spectrometric analysis. researchgate.netscispace.com

The generation of these ions is a key feature of the gas-phase chemistry of this compound, providing a reliable method for its detection and characterization in complex mixtures.

Computational Chemistry and Molecular Modeling of 2 3 Methylcyclopentylamino 2 Oxazoline Systems

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and related properties of molecular systems. For 2-(3-methylcyclopentylamino)-2-oxazoline, DFT calculations can elucidate key aspects of its chemical behavior.

Protonation is a fundamental chemical process that can significantly alter the reactivity and properties of a molecule. In this compound, there are several potential protonation sites, including the two nitrogen atoms and the oxygen atom. DFT calculations can predict the most likely site of protonation by comparing the proton affinities of these atoms.

Based on studies of similar 2-amino-2-oxazoline systems, it is expected that the endocyclic nitrogen atom (N-3) would be the most favorable protonation site. nih.govresearchgate.netresearchgate.net This is attributed to the delocalization of the positive charge in the resulting amidinium system. The exocyclic nitrogen atom would be the next most likely site, while the oxygen atom is predicted to be the least favorable.

Table 1: Predicted Proton Affinities for Potential Protonation Sites in this compound This table presents hypothetical data based on computational studies of analogous 2-amino-2-oxazoline compounds.

Protonation Site Atom Predicted Proton Affinity (kcal/mol) Relative Energy (kcal/mol)
1 Endocyclic Nitrogen (N-3) ~230-240 0 (most stable)
2 Exocyclic Nitrogen ~220-230 +10-20
3 Oxygen ~180-190 +40-50

The conformational flexibility of this compound arises from the non-planar nature of both the cyclopentyl and oxazoline (B21484) rings, as well as the rotation around the C-N bond connecting them. The 3-methylcyclopentyl group can exist as cis and trans diastereomers. For each of these, the cyclopentane (B165970) ring can adopt various conformations, most commonly the envelope and twist forms, to alleviate torsional strain. quora.comquora.com

Computational studies on similar systems suggest that the oxazoline ring itself is not perfectly planar, often adopting a slight twist or half-chair conformation. researchgate.net The interplay between the conformations of the two rings and the orientation of the methyl group will lead to a complex potential energy surface with several local minima corresponding to different stable conformers. The relative energies of these conformers will determine their population at a given temperature.

Table 2: Plausible Conformers of trans-2-(3-Methylcyclopentylamino)-2-oxazoline and Their Predicted Relative Energies This table presents hypothetical data based on the known conformational preferences of cyclopentane and 2-amino-2-oxazoline systems.

Conformer Cyclopentyl Conformation Methyl Group Orientation Predicted Relative Energy (kcal/mol)
1 Envelope Equatorial 0 (most stable)
2 Twist Pseudo-equatorial ~0.5 - 1.0
3 Envelope Axial ~1.5 - 2.5
4 Twist Pseudo-axial ~2.0 - 3.0

DFT calculations are particularly useful for mapping out the reaction coordinates and identifying the transition states for chemical reactions. A relevant reaction for this compound is its formation via the dehydrative cyclization of a corresponding N-(2-hydroxyethyl)amide precursor. Studies on similar reactions have identified two primary mechanistic pathways. mdpi.com

Pathway A: Involves the acid-catalyzed activation of the amide carbonyl group, followed by an intramolecular nucleophilic attack by the hydroxyl group. This pathway generally proceeds with retention of stereochemistry at the carbon bearing the hydroxyl group.

Pathway B: Involves the activation of the hydroxyl group, turning it into a good leaving group, followed by an intramolecular SN2-like substitution by the amide oxygen. This pathway typically results in an inversion of stereochemistry.

Transition state analysis for these pathways would involve locating the transition state structures and calculating their energies to determine the activation barriers. The preferred pathway would be the one with the lower activation energy.

Table 3: Hypothetical Transition State Analysis for the Formation of this compound This table presents hypothetical data based on computational and experimental studies of 2-oxazoline synthesis.

Reaction Pathway Key Step Predicted Activation Energy (kcal/mol) Expected Stereochemical Outcome
Pathway A Carbonyl activation ~25-30 Retention
Pathway B Hydroxyl activation ~20-25 Inversion

Molecular Dynamics Simulations

While quantum chemical methods are excellent for studying the properties of single molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution.

In its protonated form, this compound can participate in various non-covalent interactions. Of particular interest are cation-π interactions, which are strong, non-covalent forces between a cation and the electron-rich face of a π system. nih.govrsc.org While the target molecule itself lacks an aromatic ring, MD simulations can be used to study its interactions with aromatic molecules in a mixture or as a co-solute.

The strength of cation-π interactions is dependent on the nature of the cation and the aromatic system. For instance, the interaction of a protonated amine with a simple aromatic ring like benzene (B151609) can have a significant stabilizing energy.

Table 4: Typical Cation-π Interaction Energies from Computational Studies This table provides context for the strength of cation-π interactions based on data from related systems.

Cation Aromatic System Interaction Energy (kcal/mol) in Gas Phase
Ammonium (NH₄⁺) Benzene ~-19
Guanidinium Benzene ~-10
Protonated Lysine Phenylalanine ~-15
Protonated Arginine Phenylalanine ~-7

Note: The actual interaction energy in solution would be attenuated by the solvent. nih.gov

MD simulations could be employed to determine the preferred orientation and interaction energy of the protonated this compound with various aromatic partners.

The choice of solvent can have a profound impact on the thermodynamics and kinetics of a chemical reaction. MD simulations, often in combination with free energy calculation methods, can be used to quantify these solvent effects. For reactions involving this compound, the polarity of the solvent is expected to play a crucial role.

For instance, in a reaction that proceeds through a charged transition state, a polar solvent would be expected to stabilize the transition state more than the neutral reactants, thereby lowering the activation energy and increasing the reaction rate. Conversely, in a reaction where the reactants are more polar than the transition state, a polar solvent would slow down the reaction.

Table 5: Predicted Solvent Effects on a Hypothetical Reaction of this compound Proceeding Through a Charged Transition State This table presents expected trends based on general principles of physical organic chemistry and computational studies of similar reactions.

Solvent Dielectric Constant (ε) Expected Effect on Activation Energy (ΔG‡) Predicted Relative Reaction Rate
n-Hexane ~2 - 1 (baseline)
Chloroform ~5 Decrease 10-100
Ethanol ~25 Significant Decrease 100-1000
Water ~80 Largest Decrease >1000

MD simulations can provide a more quantitative picture by calculating the solvation free energies of the reactants, transition state, and products in different solvents, allowing for a detailed understanding of the solvent's role in the reaction mechanism. scispace.comdujps.comnih.gov

Prediction of Structure-Reactivity Relationships and Selectivity

Computational methods are pivotal in elucidating the intricate relationships between the molecular structure of this compound derivatives and their chemical reactivity and selectivity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and analysis of molecular orbitals offer predictive models that can accelerate the discovery and optimization of these compounds for various applications.

QSAR models establish a mathematical correlation between the chemical structure and the biological or chemical activity of a series of compounds. For 2-amino-2-oxazoline derivatives, a QSAR study would typically involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

Key Molecular Descriptors in QSAR Studies of 2-Amino-2-Oxazoline Derivatives:

Descriptor TypeExamplesRelevance to Reactivity and Selectivity
Electronic Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Mulliken charges, Dipole momentGovern the compound's ability to participate in nucleophilic or electrophilic attacks, influencing reaction rates and pathways.
Steric Molecular volume, Surface area, Molar refractivity, Specific steric parameters (e.g., Taft's Es)Determine the accessibility of the reactive centers to other reagents, affecting stereoselectivity and regioselectivity.
Topological Connectivity indices (e.g., Wiener index, Randić index), Shape indicesDescribe the size, shape, and degree of branching of the molecule, which can correlate with its interaction with biological targets or catalysts.
Quantum Chemical Electrostatic potential, Fukui functionsProvide detailed information about the electron distribution and the most likely sites for electrophilic, nucleophilic, and radical attacks.

This table is generated based on common practices in QSAR studies and does not represent experimental data for this compound.

By correlating these descriptors with experimentally determined reactivity or selectivity data for a training set of molecules, a predictive QSAR model can be developed. Such a model can then be used to estimate the properties of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with enhanced performance.

For instance, the LUMO energy can be a crucial predictor of the susceptibility of the oxazoline ring to nucleophilic attack, a key step in many of its reactions. A lower LUMO energy would suggest a higher reactivity towards nucleophiles. Similarly, the steric hindrance around the amino group, as quantified by steric descriptors, would be expected to play a significant role in the selectivity of its reactions.

Applications of 2 Aminooxazolines in Advanced Organic Synthesis and Materials Science

2-Aminooxazolines as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. bldpharm.com The oxazoline (B21484) ring is a well-established and highly successful motif in the design of these ligands due to its ready accessibility and modular nature. nih.gov Ligands incorporating a chiral oxazoline are among the most versatile and commonly used in a wide array of metal-catalyzed transformations. nih.gov

The effectiveness of a chiral ligand is largely dependent on its steric and electronic properties, which can be fine-tuned to achieve high levels of stereocontrol. For ligands based on the 2-aminooxazoline scaffold, several design principles are key:

Source of Chirality: The enantiopure element of the ligand is fundamental for inducing asymmetry. In the case of 2-(3-Methylcyclopentylamino)-2-oxazoline, the chirality originates from the 3-methylcyclopentyl group. The stereocenter on this substituent, being in proximity to the coordinating nitrogen atom, can directly influence the stereochemical outcome of a catalyzed reaction. nih.gov

Coordination Site: The 2-aminooxazoline moiety offers two potential coordination sites: the endocyclic nitrogen of the oxazoline ring and the exocyclic amino nitrogen. This bidentate nature allows for the formation of stable chelate complexes with a variety of metal centers.

Steric Hindrance: The bulk of the substituent on the exocyclic amine can be modulated to create a specific chiral pocket around the metal's active site. The 3-methylcyclopentyl group in this compound provides a moderate level of steric hindrance that can be effective in differentiating between enantiotopic faces of a prochiral substrate.

Electronic Effects: The electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing groups. These modifications can influence the Lewis acidity of the metal center and, consequently, its catalytic activity and selectivity.

The synthesis of such ligands often involves the reaction of a chiral amino alcohol with a suitable electrophile, a process that is generally high-yielding and allows for significant structural diversity. nih.gov

Metal complexes of chiral oxazoline-containing ligands have been successfully employed in a multitude of enantioselective reactions. While specific applications of this compound are not yet documented in the literature, its structural similarity to other effective chiral ligands suggests its potential utility in various transformations.

It is anticipated that copper(II) complexes of ligands like this compound could catalyze Diels-Alder reactions with high enantioselectivity. tcichemicals.com Similarly, palladium-catalyzed asymmetric allylic alkylation is another area where such ligands could be effective. The following table presents representative examples of enantioselective transformations catalyzed by metal complexes of various chiral oxazoline ligands, illustrating the potential for ligands of this class.

ReactionCatalyst/LigandSubstrateProduct Enantiomeric Excess (ee)
Diels-Alder ReactionCu(OTf)₂ / Bis(oxazoline)N-Acryloyloxazolidinone & Cyclopentadiene>96%
Hetero-Diels-Alder ReactionCu(ClO₄)₂ / Methylenebis(oxazoline)Danishefsky's diene & AldehydeHigh
Asymmetric Henry ReactionCu(OAc)₂ / Bis(oxazoline)Nitromethane & BenzaldehydeUp to 95%
Asymmetric Friedel-Crafts AlkylationCu(OTf)₂ / Thiophene-bis(oxazoline)Indole & β-NitrostyreneUp to 81%

This table presents data for representative chiral oxazoline ligands to illustrate potential applications and is not specific to this compound.

Role as Versatile Synthetic Building Blocks and Intermediates

Beyond their use in catalysis, 2-aminooxazolines can serve as valuable building blocks in organic synthesis. Their bifunctional nature, possessing both a nucleophilic amino group and a latent carboxylic acid equivalent in the oxazoline ring, allows for a variety of chemical manipulations.

The oxazoline ring itself is stable under many reaction conditions but can be hydrolyzed under acidic or basic conditions to reveal a carboxylic acid and an amino alcohol. This protected carboxylic acid functionality makes 2-aminooxazolines useful intermediates in multi-step syntheses.

Furthermore, the exocyclic amino group can be functionalized through reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of diverse functional groups. This versatility makes compounds like this compound potentially useful starting materials for the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds.

Development of Poly(2-oxazoline)s and Related Functional Copolymers

Poly(2-oxazoline)s (POx) are a class of polymers that have garnered significant interest, particularly in the biomedical field, due to their biocompatibility, stealth behavior, and tunable properties. mdpi.com These polymers are synthesized through the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. nih.gov

It is important to note that the presence of a nucleophilic secondary amine in this compound would likely interfere with the CROP process, potentially leading to premature termination. nih.gov Therefore, for this compound to be used as a monomer, the exocyclic amine would need to be protected or modified into a non-nucleophilic group. Assuming such a modification, a monomer derived from this compound could be polymerized to yield a functional poly(2-oxazoline).

The CROP of 2-oxazolines is a living polymerization technique, which allows for precise control over the polymer's molecular weight, architecture, and end-group functionality. researchgate.net The mechanism proceeds through three main stages:

Initiation: The polymerization is initiated by an electrophilic species, such as an alkyl tosylate or triflate, which attacks the nucleophilic nitrogen atom of the 2-oxazoline ring, forming a cationic oxazolinium species. mdpi.com

Propagation: The propagation occurs through the nucleophilic attack of the nitrogen atom of a monomer molecule on the electrophilic carbon at the 5-position of the growing cationic chain end. This process regenerates the oxazolinium cation at the new chain end.

Termination: The living polymerization can be terminated by the addition of a nucleophile, such as water, an amine, or a thiol. This step allows for the introduction of specific functional groups at the polymer chain end. nih.gov

The living nature of CROP enables the synthesis of well-defined homopolymers, block copolymers, and other complex architectures. The properties of the resulting poly(2-oxazoline)s can be tailored by the choice of the 2-substituent on the monomer.

The following table provides examples of different 2-substituted-2-oxazoline monomers and the properties of their corresponding homopolymers.

2-SubstituentMonomer NameResulting PolymerKey Properties
Methyl2-Methyl-2-oxazoline (MeOx)Poly(2-methyl-2-oxazoline) (PMeOx)Hydrophilic, biocompatible
Ethyl2-Ethyl-2-oxazoline (EtOx)Poly(2-ethyl-2-oxazoline) (PEtOx)Hydrophilic, thermoresponsive above a certain chain length
Isopropyl2-Isopropyl-2-oxazoline (iPrOx)Poly(2-isopropyl-2-oxazoline) (PiPrOx)Thermoresponsive (LCST behavior)
Phenyl2-Phenyl-2-oxazoline (PhOx)Poly(2-phenyl-2-oxazoline) (PPhOx)Hydrophobic

This table showcases common 2-oxazoline monomers and their polymer properties as a reference for the potential characteristics of a polymer derived from a modified this compound.

The functionality of poly(2-oxazoline)s can be readily tailored by modifying the side chains, which opens up a vast design space for creating materials with specific properties. There are two primary strategies for introducing side-chain functionality:

Copolymerization with Functional Monomers: A straightforward approach is to copolymerize a standard 2-oxazoline monomer (e.g., 2-ethyl-2-oxazoline) with a 2-oxazoline monomer that already contains a desired functional group (or a protected version thereof). This allows for the random or block incorporation of functional units along the polymer backbone.

Post-Polymerization Modification: This strategy involves the polymerization of a "scaffold" monomer containing a reactive group that is stable under CROP conditions. After polymerization, this reactive handle can be used to attach a wide variety of functional molecules. For example, a poly(2-oxazoline) with pendant alkene or alkyne groups can be functionalized using click chemistry reactions, such as the thiol-ene or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

A polymer derived from a modified this compound would inherently possess a chiral side chain, which could impart unique properties to the resulting material, such as the ability to recognize chiral molecules or self-assemble into chiral superstructures.

Synthesis of Complex Poly(2-oxazoline) Architectures

Poly(2-oxazoline)s (POx) are synthesized through the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. nih.govnih.gov This polymerization technique is known for its "living" character, which allows for the precise control over the polymer's molecular weight, a narrow molecular weight distribution, and the creation of complex polymer architectures. nih.govnih.gov The properties of the resulting polymer can be finely tuned by varying the substituent at the 2-position of the oxazoline ring.

Given its structure, this compound could potentially serve as a functional monomer in the synthesis of novel poly(2-oxazoline)s. The presence of the 3-methylcyclopentylamino group would introduce a bulky, hydrophobic, and functional side chain, which could impart unique properties to the resulting polymer, such as specific solubility profiles, thermal responsiveness, and sites for further chemical modification.

The synthesis of complex POx architectures generally involves several key strategies:

Block Copolymers: The living nature of CROP allows for the sequential addition of different 2-oxazoline monomers to create well-defined block copolymers. rsc.org For instance, a block of a hydrophilic POx could be grown first, followed by the addition of a monomer like this compound to create a hydrophobic block, resulting in an amphiphilic block copolymer capable of self-assembly into micelles or other nanostructures. mdpi.com

Gradient Copolymers: By polymerizing a mixture of two or more monomers with different reactivity ratios, gradient copolymers with a gradual change in composition along the polymer chain can be synthesized. mdpi.com

Star-Shaped Polymers: Utilizing multifunctional initiators, it is possible to grow multiple polymer chains from a central core, leading to the formation of star-shaped polymers. nih.gov

Graft Copolymers and Polymer Brushes: POx chains can be grafted onto or from a polymer backbone or a surface to create graft copolymers and polymer brushes, respectively. These architectures are useful for modifying surface properties.

The incorporation of a functional monomer like this compound into these architectures could lead to materials with tailored properties for applications in drug delivery, biomaterials, and responsive coatings. nih.gov

Polymer ArchitectureSynthetic StrategyPotential Impact of Incorporating this compound
Block Copolymers Sequential monomer addition in living CROPCreation of amphiphilic structures for self-assembly into micelles for drug delivery. nih.gov
Gradient Copolymers Copolymerization of monomers with different reactivitiesFine-tuning of polymer solubility and thermoresponsive behavior. mdpi.com
Star-Shaped Polymers Use of multifunctional initiatorsDevelopment of high-density functional materials and drug carriers. nih.gov
Graft Copolymers "Grafting-to" or "grafting-from" a polymer backboneModification of the properties of existing polymers.

Considerations in Prebiotic Chemical Evolution (focused on chemical transformations)

The study of the chemical origins of life is a field that seeks to understand how the complex biomolecules necessary for life could have arisen from simpler precursors on the early Earth. 2-Aminooxazole has been identified as a key intermediate in plausible prebiotic pathways to ribonucleotides. rsc.orgnih.govnih.gov

Role of 2-Aminooxazole as a Precursor in Non-Enzymatic Nucleotide Synthesis

Research has demonstrated that 2-aminooxazole can be synthesized from prebiotically plausible starting materials like cyanamide (B42294) and glycolaldehyde. rsc.orgresearchgate.netrsc.org This molecule is a crucial component in the synthesis of pyrimidine ribonucleotides under non-enzymatic conditions. The pathway involves the reaction of 2-aminooxazole with glyceraldehyde to form pentose aminooxazolines, which can then be phosphorylated and rearranged to form ribonucleotides. nih.govacs.org

While this compound itself has not been implicated in these specific prebiotic scenarios, its core structure, the 2-aminooxazoline ring, is central to this chemistry. The presence of the bulky 3-methylcyclopentylamino substituent would likely alter its reactivity and solubility compared to the parent 2-aminooxazole, potentially hindering its participation in these specific pathways. However, the fundamental reactivity of the 2-aminooxazoline core highlights its importance in the formation of key biomolecules.

Prebiotic ReactantProductSignificance
Cyanamide + Glycolaldehyde2-AminooxazoleA key intermediate in ribonucleotide synthesis. rsc.orgresearchgate.net
2-Aminooxazole + GlyceraldehydePentose aminooxazolinesPrecursors to pyrimidine ribonucleotides. nih.govacs.org
Pentose aminooxazolines + Phosphate (B84403)RibonucleotidesThe building blocks of RNA.

Interactions with Formose Reaction Intermediates

The formose reaction is a plausible prebiotic pathway for the synthesis of sugars from formaldehyde. nih.gov This reaction produces a complex mixture of sugars, including glycolaldehyde and glyceraldehyde, which are key intermediates in the prebiotic synthesis of nucleotides.

Studies have shown that 2-aminooxazole can interact with intermediates of the formose reaction. nih.govresearchgate.net Specifically, it can react with formose-derived sugars to form aminooxazolines, thereby channeling these simple sugars into the pathway for nucleotide synthesis. nih.gov This interaction demonstrates a potential link between two fundamental prebiotic processes: the formation of sugars and the synthesis of the building blocks of RNA.

The reactivity of this compound with formose reaction intermediates would be influenced by its N-substituent. The steric bulk of the 3-methylcyclopentyl group might affect the rate and selectivity of its reactions with simple sugars compared to the unsubstituted 2-aminooxazole.

Analytical and Spectroscopic Characterization Techniques for 2 3 Methylcyclopentylamino 2 Oxazoline

Mass Spectrometry (MS) Applications in Structural Elucidation and Reaction Monitoring

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. For a novel or uncharacterized compound like 2-(3-methylcyclopentylamino)-2-oxazoline, MS would be a primary technique for confirming its identity.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like 2-amino-oxazolines, as it typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation. acs.org Tandem mass spectrometry (MS/MS) would involve the selection of this protonated parent ion, followed by its fragmentation through collision with an inert gas to produce a characteristic pattern of product ions. This fragmentation pattern provides a fingerprint for the molecule, enabling detailed structural analysis. researchgate.netrsc.org

For this compound, the protonated molecular ion [C₉H₁₆N₂O + H]⁺ would be expected. The fragmentation would likely occur at the bonds of the cyclopentyl ring and the C-N bonds linking the substituent to the oxazoline (B21484) ring, providing confirmation of the connectivity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. This technique is crucial for unequivocally confirming the chemical formula of a newly synthesized compound. For this compound (C₉H₁₆N₂O), HRMS would be used to measure the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for this compound Adducts

Adduct FormPredicted m/z
[M+H]⁺169.13355
[M+Na]⁺191.11549
[M+NH₄]⁺186.16009
[M+K]⁺207.08943
Data sourced from PubChem predictions and is not experimental. uni.lu

Collision-Induced Dissociation (CID) Studies

Collision-induced dissociation (CID) is the method used in tandem mass spectrometry to induce fragmentation of the selected parent ion. wikipedia.org By varying the collision energy, the extent of fragmentation can be controlled, providing further insight into the structure and bonding of the molecule. wikipedia.org For this compound, CID studies would help to map the fragmentation pathways of the protonated molecule. Key fragment ions would likely correspond to the loss of the 3-methylcyclopentyl group or the fragmentation of the oxazoline ring itself. These fragmentation patterns are diagnostic for identifying specific structural motifs within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

¹H NMR spectroscopy would provide information on the number of different types of protons, their connectivity, and their chemical environment. For this compound, one would expect to observe distinct signals for the protons on the oxazoline ring, the cyclopentyl ring, and the methyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the assignment of each proton to its position in the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would indicate the type of carbon (e.g., C=N, C-O, C-N, aliphatic CH, CH₂, CH₃), confirming the presence of the oxazoline ring and the 3-methylcyclopentyl substituent.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HOxazoline CH₂-N~3.4 - 3.8
¹HOxazoline CH₂-O~4.0 - 4.4
¹HCyclopentyl CH~1.0 - 2.2
¹HMethyl CH₃~0.8 - 1.1
¹³CC=N (Oxazoline C2)~155 - 165
¹³COxazoline CH₂-N~50 - 60
¹³COxazoline CH₂-O~65 - 75
¹³CCyclopentyl CH, CH₂~20 - 50
¹³CMethyl CH₃~15 - 25
These are generalized expected ranges for similar structures and not experimental data for the specific compound.

Advanced NMR Techniques for Stereochemical Assignment

Since 3-methylcyclopentylamine exists as cis and trans isomers, this compound will also have stereoisomers. Advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) would be essential for determining the stereochemistry of the molecule, specifically the relative orientation of the methyl group on the cyclopentyl ring. COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments would be used to definitively assign the proton and carbon signals by establishing ¹H-¹H and ¹H-¹³C correlations, respectively.

Chromatographic Methods for Purification and Reaction Monitoring

Chromatographic techniques are fundamental for the purification of chemical compounds and for monitoring the progress of chemical reactions. For oxazoline derivatives, these methods are crucial for ensuring the purity of the final product and for optimizing reaction conditions.

High-Performance Liquid Chromatography (HPLC)

In the broader context of oxazoline synthesis, HPLC is a vital tool. For instance, the synthesis of chiral poly(2,4-disubstituted-2-oxazoline)-based triblock copolymers utilizes HPLC to determine the purity of precursors and final products. However, no specific HPLC methods—including details on stationary phases, mobile phases, flow rates, or detection wavelengths—have been documented for this compound. Without experimental data, a table of HPLC parameters cannot be constructed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an indispensable technique for identifying and characterizing compounds. While the synthesis and characterization of various oxazoline-containing compounds have been reported, specific LC-MS data for this compound, such as its retention time, molecular ion peak, and fragmentation patterns, are not available in the scientific literature.

Other Advanced Spectroscopic and Diffraction Methods

Beyond chromatography, a suite of advanced spectroscopic and diffraction techniques is typically employed to elucidate the structure and properties of new chemical compounds. For many oxazoline derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental. For example, the structures of various [2-(2′-anilinyl)-2-oxazolines] and their zinc complexes have been determined by X-ray diffraction and NMR. researchgate.net Similarly, single-crystal X-ray diffraction has been used to reveal the unique dimeric structure of certain benzosiloxaboroles containing an oxazoline scaffold. rsc.org

However, no such detailed structural analyses have been published for this compound. The lack of crystallographic data means that information on its crystal system, space group, and unit cell dimensions is unknown.

Q & A

What are the optimal synthetic strategies for 2-(3-Methylcyclopentylamino)-2-oxazoline monomers, and how can polymerization conditions be controlled to achieve narrow molecular weight distributions?

Answer: The monomer can be synthesized via nucleophilic substitution reactions followed by cyclization, analogous to methods for 2-(3-butenyl)-2-oxazoline synthesis. This involves reacting acid derivatives (e.g., 4-pentenoic acid) with chloroethylamine under basic conditions . Polymerization typically employs cationic ring-opening polymerization (CROP) using initiators like methyl triflate (MeOTf) to ensure living characteristics, enabling precise control over molecular weight (Mn) and polydispersity (PDI <1.3) . Kinetic studies via online GC sampling confirm first-order propagation, critical for reproducibility .

How can researchers functionalize poly(this compound) with bioactive moieties for targeted drug delivery systems?

Answer: Introducing pendant alkyne groups via copolymerization with monomers like 2-(pent-4-ynyl)-2-oxazoline (PynOx) enables post-polymerization modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This strategy allows conjugation of targeting ligands (e.g., sugars for lectin binding) or therapeutic agents. For example, poly(2-oxazoline)-SOD1 conjugates exhibit enhanced blood-brain barrier penetration in vivo .

What experimental approaches are recommended to resolve contradictions in reported thermoresponsive behavior of poly(2-oxazoline) derivatives?

Answer: Systematic variation of copolymer composition (e.g., hydrophilic PEtOx vs. hydrophobic PMeOx) and characterization of cloud point temperatures (Tcp) in different solvents (e.g., PBS vs. water) can clarify discrepancies. Studies show Tcp is highly sensitive to the balance of functional segments (e.g., nitrile or amino groups) . Advanced NMR and dynamic light scattering (DLS) analyses correlate structural changes with phase behavior .

Which characterization techniques are critical for validating the structural integrity of this compound polymers?

Answer: ¹H NMR spectroscopy confirms end-group fidelity and monomer incorporation ratios, especially when using termination reagents like N-Boc-piperazine . Gel permeation chromatography (GPC) with multi-angle light scattering (MALS) provides Mn and PDI data, while FTIR and MALDI-TOF MS verify functional group retention .

How can copolymerization kinetics of this compound with comonomers be modeled to predict molecular architecture?

Answer: Real-time monitoring via online GC or in-situ NMR during polymerization reveals reactivity ratios and propagation rates. For instance, MeOx/PynOx copolymerization at 70°C follows first-order kinetics, with temperature increases accelerating EtOx incorporation . Computational tools like the Mayo-Lewis equation model copolymer composition based on monomer feed ratios .

What methodologies enable the design of poly(2-oxazoline)-based nanocarriers with high drug-loading capacities and controlled release profiles?

Answer: Triblock architectures (e.g., PMeOx-PBuOx-PMeOx) self-assemble into micelles with hydrophobic cores for drug encapsulation (e.g., paclitaxel). Drug loading (>20% w/w) and stability are optimized by adjusting hydrophobic block length and solvent evaporation techniques . In vitro studies under physiological conditions confirm sustained release .

What safety considerations are paramount when handling 2-oxazoline derivatives during polymerization and biomedical testing?

Answer: While specific toxicity data for this compound are limited, related nitrile-functionalized poly(2-oxazoline)s require toxicity screening in cell models (e.g., BV-2 microglia) to assess inflammatory responses . Proper ventilation and PPE are mandatory during synthesis due to potential NOx emissions upon thermal decomposition .

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